![molecular formula C23H27ClN6O3 B2575809 3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903198-52-7](/img/structure/B2575809.png)
3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a complex molecule like this would likely involve multiple steps, starting with the synthesis of the purine core, followed by various substitutions to add the different functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the purine core, with various substitutions at specific positions. These substitutions include a chlorobenzyl group, a morpholinoethyl group, and several methyl groups. The exact structure would depend on the specific locations of these substitutions on the purine core .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the chlorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions, while the morpholinoethyl group might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, its overall size and shape, and its potential for forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their biological activities, particularly focusing on their interactions with serotonin receptors and phosphodiesterase inhibitors. These compounds demonstrate potential as antidepressant agents, with specific derivatives showing potent serotonin receptor affinity and phosphodiesterase inhibitory activities. Preliminary pharmacological studies highlight their potential antidepressant and anxiolytic effects, with notable efficacy demonstrated in vivo studies (Zagórska et al., 2016).
Receptor Affinity and Phosphodiesterases Activity
Further research into octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines reveals their interaction with serotonin and dopamine receptors, as well as phosphodiesterases. These findings contribute to understanding the structural features responsible for receptor and enzyme activity, offering a foundation for future modifications and detailed mechanistic studies (Zagórska et al., 2016).
Antiproliferative Activity
Investigations into 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones reveal their antiproliferative activity against various human cancer cell lines. This research underscores the potential of these compounds in developing anticancer agents, with specific derivatives showing promising activity and selectivity (Liu et al., 2018).
PDE4 Isoenzyme Inhibition
The study on 1-benzylxanthines and their PDE4 inhibitory activities furthers our understanding of the structural-activity relationships of alkylxanthines and imidazo[2,1-i]purines as PDE4 inhibitors. This work highlights the potential of newly designed 1-benzylxanthines in exhibiting selective and potent PDE4 inhibitory activities (Suzuki et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6O3/c1-15-16(2)30-19-20(25-22(30)28(15)8-7-27-9-11-33-12-10-27)26(3)23(32)29(21(19)31)14-17-5-4-6-18(24)13-17/h4-6,13H,7-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMASOYLTKKXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615442 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.